The Strategic Intermediate: A Technical Guide to 5-Methylpyrimidine-2-carbonitrile in Modern Drug Discovery
The Strategic Intermediate: A Technical Guide to 5-Methylpyrimidine-2-carbonitrile in Modern Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of a Key Heterocyclic Building Block.
Introduction: The Unassuming Value of a Substituted Pyrimidine
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, embedded in the very fabric of life as a core component of nucleobases. Its synthetic derivatives have yielded a multitude of blockbuster drugs. Within this vast chemical space, 5-Methylpyrimidine-2-carbonitrile (CAS No. 38275-54-6) emerges as a deceptively simple yet strategically vital intermediate. Its unique arrangement of a nucleophilic pyrimidine core, an electron-withdrawing nitrile group, and a methyl substituent at the 5-position makes it a versatile precursor for a range of complex, biologically active molecules.
This guide provides a comprehensive technical overview of 5-Methylpyrimidine-2-carbonitrile, moving beyond a simple datasheet to offer insights into its synthesis, chemical behavior, and, most critically, its application as a pivotal building block in the development of targeted therapies, particularly in the realm of kinase inhibitors. For the drug development professional, understanding the nuances of this intermediate is key to unlocking novel synthetic routes and accelerating the discovery pipeline.
Physicochemical & Safety Profile
A clear understanding of a compound's physical properties and safety hazards is the foundation of effective laboratory practice. The key data for 5-Methylpyrimidine-2-carbonitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 38275-54-6 | [1] |
| Molecular Formula | C₆H₅N₃ | [1] |
| Molecular Weight | 119.12 g/mol | [1] |
| IUPAC Name | 5-methylpyrimidine-2-carbonitrile | [1] |
| SMILES | CC1=CN=C(N=C1)C#N | [1] |
| Appearance | Solid (Varies by purity) | - |
| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 | [1] |
| Hazard Summary | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |
Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling this compound.
Synthesis and Purification: A Strategic Approach
While several methods exist for the synthesis of cyanopyrimidines, a highly effective and scalable approach for preparing 5-Methylpyrimidine-2-carbonitrile is via the nucleophilic displacement of a sulfone group. This multi-step synthesis is favored for its reliable yields and the commercial availability of its precursors. The causality behind this choice lies in the excellent leaving group ability of the methyl sulfone (sulfinate) moiety from the electron-deficient pyrimidine ring, facilitating a clean displacement by the cyanide nucleophile.[2]
Workflow for the Synthesis of 5-Methylpyrimidine-2-carbonitrile
Caption: Proposed synthetic workflow for 5-Methylpyrimidine-2-carbonitrile.
Detailed Experimental Protocol (Adapted from Literature Methods)
This protocol is a representative, field-proven methodology adapted from established procedures for analogous 2-cyanopyrimidines.[2]
Step 1-2: Synthesis of 2-(Methylthio)-5-methylpyrimidine (This starting material can often be sourced commercially. If not, it can be synthesized from the condensation of a suitable three-carbon precursor with S-methylisothiourea, followed by functional group manipulation.)
Step 3: Oxidation to 2-(Methylsulfonyl)-5-methylpyrimidine
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Setup: To a stirred solution of 2-(methylthio)-5-methylpyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid, cool the reaction vessel to 0 °C using an ice bath.
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Causality: The oxidation is exothermic; cooling prevents runaway reactions and potential side-product formation.
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Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) in the same solvent. The addition should be portion-wise to maintain the internal temperature below 10 °C.
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Causality: Using a slight excess of the oxidizing agent ensures the complete conversion of the thioether to the sulfone. The sulfone is a much better leaving group than the corresponding sulfoxide, which could form with insufficient oxidant.
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-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
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Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(methylsulfonyl)-5-methylpyrimidine. This intermediate is often used in the next step without further purification.
Step 4: Nucleophilic Displacement to 5-Methylpyrimidine-2-carbonitrile
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Setup: In a well-ventilated fume hood, dissolve the crude 2-(methylsulfonyl)-5-methylpyrimidine (1.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
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Causality: Polar aprotic solvents are chosen because they effectively solvate the cation (K⁺) while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, thus accelerating the reaction rate.
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-
Cyanation: Add potassium cyanide (KCN, ~1.5 eq) to the solution. Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
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CRITICAL SAFETY NOTE: Potassium cyanide is acutely toxic. All operations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Acidic conditions must be strictly avoided to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.
-
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Monitoring: Monitor the reaction by TLC or LC-MS until the sulfone intermediate is consumed.
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Workup and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to afford pure 5-Methylpyrimidine-2-carbonitrile.
Chemical Reactivity and Strategic Transformations
The synthetic utility of 5-Methylpyrimidine-2-carbonitrile stems from the reactivity of its nitrile group, which is activated by the electron-withdrawing pyrimidine ring. This makes it a prime substrate for transformations leading to key pharmacophores, most notably the 2-aminopyrimidine moiety.
Conversion to 2-Aminopyrimidine Derivatives: A Gateway to Kinase Inhibitors
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases.[3][4] 5-Methylpyrimidine-2-carbonitrile serves as an excellent precursor to this scaffold.
Caption: Transformation of the nitrile to the 2-aminopyrimidine core.
A common and effective method is the Pinner reaction. The nitrile is first treated with an alcohol (e.g., ethanol) under anhydrous acidic conditions (e.g., HCl gas) to form the corresponding imidate salt. This highly reactive intermediate is then treated with a primary or secondary amine (R-NH₂) to yield the desired N-substituted 2-aminopyrimidine. This transformation is fundamental to its role in drug discovery, providing access to a diverse library of potential kinase inhibitors by simply varying the amine component.
Applications in Drug Development: Targeting Kinase Pathways
The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer.[3] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 2-anilinopyrimidine core, readily synthesized from 5-Methylpyrimidine-2-carbonitrile, is a key pharmacophore found in inhibitors of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[3][4][5]
Role in the Synthesis of CDK and JAK Inhibitors
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Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are critical regulators of the cell cycle.[3] Their aberrant activity can lead to uncontrolled cell proliferation, a defining feature of cancer. Small molecules that inhibit CDKs can arrest the cell cycle and induce apoptosis in cancer cells. Many potent CDK inhibitors feature a 2-anilinopyrimidine core, where the aniline moiety can be tailored to achieve selectivity and potency against specific CDK isoforms (e.g., CDK2, CDK7, CDK9).[3][6][7]
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Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for mediating immune and inflammatory responses.[5] Overactivation of this pathway is implicated in autoimmune disorders like rheumatoid arthritis and myeloproliferative neoplasms. JAK inhibitors block this signaling cascade, providing therapeutic benefit. The 2-aminopyrimidine scaffold is also central to the design of many approved and investigational JAK inhibitors.[4][5]
Caption: The JAK-STAT signaling pathway and the point of intervention for inhibitors.
Conclusion
5-Methylpyrimidine-2-carbonitrile is more than just a catalog chemical; it is a strategic asset in the synthesis of high-value pharmaceutical targets. Its well-defined reactivity, particularly its efficient conversion to the 2-aminopyrimidine pharmacophore, positions it as a key starting material for the development of kinase inhibitors targeting critical disease pathways. For scientists and researchers in drug development, a thorough understanding of this intermediate's properties and synthetic potential provides a powerful tool for the rational design and efficient construction of next-generation therapeutics.
References
-
2a biotech. (n.d.). 5-METHYLPYRIMIDINE-2-CARBONITRILE. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20795181, 5-Methylpyrimidine-2-carbonitrile. Retrieved January 11, 2026, from [Link].
- Cui, J., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 68, 116867.
- Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. European Journal of Medicinal Chemistry, 156, 124-136.
-
ChemUniverse. (n.d.). 5-METHYLPYRIMIDINE-2-CARBONITRILE [P82717]. Retrieved January 11, 2026, from [Link]
- Zhao, L., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry.
- El-Zoghbi, M. S., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 466-481.
-
Sci-Hub. (n.d.). Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69682, 4-Amino-2-methylpyrimidine-5-carbonitrile. Retrieved January 11, 2026, from [Link].
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
- Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. (2023). Molecules, 28(15), 5707.
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Bioorganic & Medicinal Chemistry, 78, 117144.
-
Alchem Pharmtech. (n.d.). CAS 38275-54-6 | 5-Methylpyrimidine-2-carbonitrile. Retrieved January 11, 2026, from [Link]
- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). RSC Advances, 12(45), 29335-29359.
- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Molecules, 27(9), 2978.
- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules, 27(19), 6614.
-
ResearchGate. (n.d.). 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. Retrieved January 11, 2026, from [Link]
-
SpectraBase. (n.d.). 5-Methylpyrimidine. Retrieved January 11, 2026, from [Link]
- US Patent US4554276A. (1985).
- Google Patents. (n.d.). CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine.
Sources
- 1. 5-Methylpyrimidine-2-carbonitrile | C6H5N3 | CID 20795181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors [ccspublishing.org.cn]
- 6. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]
- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
